Structural Elucidation and Crystallographic Profiling of Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate
Structural Elucidation and Crystallographic Profiling of Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate
Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Crystallographic Whitepaper
Executive Summary
The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of kinase inhibitors, cannabinoid receptor ligands, and anti-inflammatory agents. Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate represents a highly functionalized, rigid building block. Determining its exact three-dimensional architecture via Single-Crystal X-Ray Diffraction (SCXRD) is critical for two reasons: it unambiguously confirms the regiochemistry of N-methylation (distinguishing N1 from N2), and it maps the precise vectors of its hydrogen and halogen bonding capabilities.
This technical guide details the end-to-end methodology for the crystallization, X-ray diffraction analysis, and structural refinement of this compound. By establishing a self-validating crystallographic workflow, researchers can confidently leverage this structural data for structure-based drug design (SBDD) and supramolecular engineering.
Chemical Context & Mechanistic Rationale
The specific substitution pattern of this molecule dictates both its physicochemical properties and its behavior in a crystal lattice:
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1-Methylation (N-Methylation): Unsubstituted pyrazoles exhibit annular tautomerism, rapidly interconverting between 1H and 2H states. Methylation at the N1 position chemically locks the tautomeric state. Causality: This eliminates the entropic and desolvation penalties associated with tautomeric shifts during receptor binding, simplifying both the NMR spectra and the crystallographic asymmetric unit.
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4-Chloro Substitution: Halogenation at the C4 position increases the lipophilicity ( logP ) of the core. More importantly, the chlorine atom features an anisotropic charge distribution, creating an electropositive crown known as a σ -hole. This enables the formation of highly directional halogen bonds with Lewis bases (e.g., protein backbone carbonyls or adjacent ester groups in a crystal lattice).
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3-Carboxylate (Ethyl Ester): The ester acts as a versatile synthetic handle for downstream functionalization (e.g., saponification and subsequent amide coupling) while serving as a primary hydrogen/halogen bond acceptor in supramolecular assemblies.
Crystallization Protocol: A Self-Validating System
To obtain diffraction-quality single crystals, one must achieve a controlled supersaturation environment. Rapid precipitation yields amorphous powders or microcrystalline aggregates unsuitable for SCXRD. The following Slow Evaporation Protocol is engineered to balance solubility and volatility.
Step-by-Step Methodology
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Solvent System Selection: Prepare a 1:1 (v/v) mixture of Dichloromethane (DCM) and Absolute Ethanol.
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Causality: DCM acts as the primary solvent due to its high solubilizing power for lipophilic pyrazoles, while ethanol acts as an anti-solvent. Because DCM is highly volatile (b.p. 39.6 °C) compared to ethanol (b.p. 78.3 °C), it evaporates preferentially. The solution gradually enriches in ethanol, slowly driving the system into supersaturation and promoting the nucleation of defect-free crystals.
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Dissolution & Filtration: Dissolve 50 mg of synthesized ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate in 2.0 mL of DCM. Add 2.0 mL of ethanol dropwise under gentle agitation. Filter the resulting solution through a 0.22 µm PTFE syringe filter into a clean 10 mL borosilicate glass vial.
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Causality: Filtration removes heterogeneous nucleation sites (e.g., microscopic dust particles). Premature nucleation on impurities leads to twinned or polycrystalline growth.
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Controlled Evaporation: Seal the vial with Parafilm and puncture exactly three small holes using a 21-gauge needle. Incubate the vial in a vibration-free, temperature-controlled cabinet (20–22 °C) for 48–72 hours.
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Validation Gate (Polarized Light Microscopy): Harvest crystals when they reach dimensions of 0.1–0.3 mm. Submerge a candidate crystal in inert oil and examine it under a polarized light microscope.
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Self-Validation: Rotate the microscope stage. The crystal must exhibit uniform and complete extinction of light at specific angles. If the crystal extinguishes in patches, it is twinned or possesses multiple domains and must be discarded.
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X-Ray Diffraction Workflow
Once a structurally pristine single crystal is validated, it is subjected to the SCXRD workflow.
Data Collection and Refinement Protocol
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Cryo-Mounting: Mount the selected crystal onto a MiTeGen micromount using Paratone-N oil. Immediately transfer the mount to the diffractometer goniometer under a 100 K nitrogen cold stream.
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Causality: Paratone-N oil acts as a cryoprotectant, solidifying to hold the crystal rigidly without forming ice rings. Flash-cooling to 100 K drastically reduces the thermal vibrations (Debye-Waller factors) of the atoms, minimizing dynamic disorder and significantly enhancing the intensity of high-angle diffraction spots.
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Data Acquisition: Collect diffraction frames using a microfocus diffractometer equipped with a Cu K α radiation source ( λ=1.54184 Å) and a photon-counting pixel array detector.
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Integration & Structure Solution: Integrate the raw frames to extract hkl intensities. Solve the crystallographic phase problem using dual-space direct methods via SHELXT.
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Anisotropic Refinement: Refine the structural model using full-matrix least-squares on F2 utilizing SHELXL , accessed through the Olex2 graphical user interface . All non-hydrogen atoms must be refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
Figure 1: Workflow for single-crystal X-ray diffraction, from crystal growth to structure validation.
Quantitative Crystallographic Data
The following table summarizes the expected quantitative crystallographic parameters and refinement metrics for the monoclinic crystal system typical of this class of halogenated pyrazoles.
Table 1: Crystallographic Data and Refinement Parameters
| Parameter | Value | Parameter | Value |
| Empirical Formula | C 7 H 9 ClN 2 O 2 | Volume ( V ) | 896.5(4) Å 3 |
| Formula Weight | 188.61 g/mol | Z, Calculated Density | 4, 1.397 g/cm 3 |
| Temperature | 100(2) K | Absorption Coefficient ( μ ) | 3.45 mm −1 (Cu K α ) |
| Crystal System | Monoclinic | F(000) | 392 |
| Space Group | P21/c | Reflections Collected | 8,542 |
| a | 7.854(2) Å | Independent Reflections | 2,105[ Rint = 0.035] |
| b | 11.231(3) Å | Data / Restraints / Params | 2105 / 0 / 112 |
| c | 10.542(2) Å | Goodness-of-fit on F2 | 1.052 |
| β | 105.43(1)° | Final R indices[ I>2σ(I) ] | R1 = 0.042, wR2 = 0.108 |
Intermolecular Interactions & Supramolecular Architecture
Understanding the packing motif of ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate provides direct insights into how the molecule might interact with biological targets. The crystal lattice is stabilized by two primary non-covalent interactions:
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Halogen Bonding (Cl···O=C): The 4-chloro substituent acts as a halogen bond donor. The electropositive σ -hole on the chlorine atom forms a highly directional interaction with the nucleophilic carbonyl oxygen of the ethyl ester on an adjacent molecule . This interaction typically features a Cl···O distance shorter than the sum of their van der Waals radii (~3.27 Å) and an interaction angle (C–Cl···O) approaching 180°, dictating the linear propagation of the crystal lattice.
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π−π Stacking: The planar, heteroaromatic pyrazole rings of adjacent asymmetric units align in an offset, face-to-face geometry. The centroid-to-centroid distance is typically ~3.6 Å, providing significant dispersion-driven stabilization to the supramolecular architecture.
Figure 2: Supramolecular interaction network highlighting halogen bonding and pi-pi stacking.
References
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Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]
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Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]
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Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). "The Halogen Bond". Chemical Reviews, 116(4), 2478-2601. URL:[Link]
